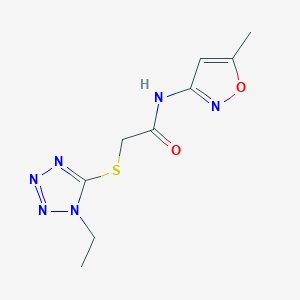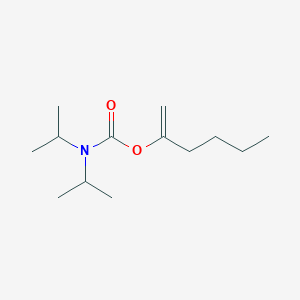
3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzoyl group substituted with a chlorine atom, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of catalysts such as trifluoroacetic acid or acetic acid to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, lacking the benzoyl and chlorine substitutions.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazoles.
6-Benzoylbenzothiazole: Similar structure but without the chlorine atom.
Uniqueness
3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of specialized materials .
Properties
CAS No. |
648410-50-8 |
|---|---|
Molecular Formula |
C16H10ClNO4S |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[6-(2-chlorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10ClNO4S/c17-11-4-2-1-3-10(11)15(21)9-5-6-12-13(7-9)23-16(22)18(12)8-14(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
SSXVENAQWPIIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)



![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)

![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)



